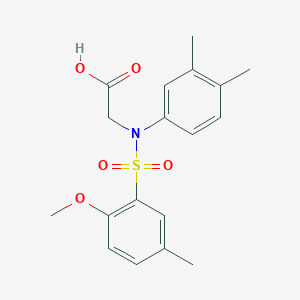

![molecular formula C21H25ClN2O4S2 B305208 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B305208.png)

4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial metabolic regulator that plays a significant role in regulating energy homeostasis and cellular metabolism. A-769662 has been extensively studied in the scientific community due to its potential therapeutic applications in various metabolic disorders, including type 2 diabetes, obesity, and cancer.

Mecanismo De Acción

A-769662 activates 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide by binding to its regulatory subunit, leading to conformational changes that activate the catalytic subunit. The activated this compound then phosphorylates various downstream targets, leading to metabolic changes that promote energy homeostasis.

Biochemical and Physiological Effects:

A-769662 has been shown to have several biochemical and physiological effects in various cell types and animal models. These effects include increased glucose uptake, increased fatty acid oxidation, reduced hepatic glucose production, and increased insulin sensitivity. A-769662 has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

A-769662 has several advantages for lab experiments, including its potency and specificity for 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide activation. However, A-769662 has some limitations, including its stability, solubility, and potential off-target effects. Researchers must consider these limitations when designing experiments using A-769662.

Direcciones Futuras

Several future directions for A-769662 research have been proposed. These include studying the long-term effects of A-769662 in animal models, investigating its potential therapeutic applications in cancer, and developing more potent and specific 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide activators. Additionally, researchers must continue to investigate the potential off-target effects of A-769662 and develop strategies to mitigate these effects.

In conclusion, A-769662 is a small molecule activator of this compound that has significant potential for therapeutic applications in various metabolic disorders. Researchers must continue to investigate its mechanism of action, biochemical and physiological effects, and potential limitations to fully understand its therapeutic potential.

Métodos De Síntesis

A-769662 can be synthesized using a multistep synthetic process that involves the reaction of various chemical reagents. The synthesis process is complex and requires expertise in organic chemistry. However, several research papers have reported successful synthesis of A-769662 using different methods.

Aplicaciones Científicas De Investigación

A-769662 has been extensively studied for its therapeutic potential in various metabolic disorders. Several research studies have reported that A-769662 can activate 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide in various cell types and animal models, leading to improved glucose uptake, increased fatty acid oxidation, and reduced hepatic glucose production. These effects make A-769662 a potential therapeutic agent for type 2 diabetes and obesity.

Propiedades

Fórmula molecular |

C21H25ClN2O4S2 |

|---|---|

Peso molecular |

469 g/mol |

Nombre IUPAC |

4-chloro-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-3-morpholin-4-ylsulfonylbenzamide |

InChI |

InChI=1S/C21H25ClN2O4S2/c1-16-2-4-17(5-3-16)15-29-13-8-23-21(25)18-6-7-19(22)20(14-18)30(26,27)24-9-11-28-12-10-24/h2-7,14H,8-13,15H2,1H3,(H,23,25) |

Clave InChI |

VBTKWAGCPSDJGT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CSCCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |

SMILES canónico |

CC1=CC=C(C=C1)CSCCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

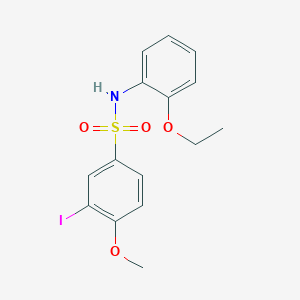

![ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B305127.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B305128.png)

amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)

amino]-N-(3-methoxypropyl)acetamide](/img/structure/B305133.png)

amino]-N-(2-methoxyethyl)acetamide](/img/structure/B305134.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)

![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)

![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)

![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)

![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)

![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)

![4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)